An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound belonging to the diazepanone family. This seven-membered ring system, containing two nitrogen atoms, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, acting as intermediates in the synthesis of complex pharmaceutical agents. Notably, the chiral form, (R)-7-Methyl-1,4-diazepan-5-one, is a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia[1][2][3]. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches to 7-Methyl-1,4-diazepan-5-one, offering valuable insights for its application in research and drug development.
Chemical Structure and Nomenclature
The core structure of 7-Methyl-1,4-diazepan-5-one consists of a seven-membered ring with nitrogen atoms at positions 1 and 4, a ketone group at position 5, and a methyl group at position 7. The systematic IUPAC name for this compound is 7-Methyl-1,4-diazepan-5-one. The presence of a chiral center at the 7-position gives rise to two enantiomers: (R)-7-Methyl-1,4-diazepan-5-one and (S)-7-Methyl-1,4-diazepan-5-one.
dot graph "7_Methyl_1_4_diazepan_5_one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 7-Methyl-1,4-diazepan-5-one.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 7-Methyl-1,4-diazepan-5-one is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | [4] |
| CAS Number | 90673-37-3 (racemic) 1394957-73-3 ((R)-enantiomer) | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 113-114 °C | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| pKa | Not available | - |
Note: Some properties are inferred based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for 7-Methyl-1,4-diazepan-5-one.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the methyl group. The chemical shifts and coupling patterns will be influenced by the ring conformation and the neighboring functional groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique carbon signals corresponding to the methyl group, the four methylene/methine carbons in the ring, and the carbonyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations from the secondary amines in the ring are also expected in the region of 3200-3400 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve cleavage of the diazepane ring.
Synthetic Methodologies
The synthesis of 7-Methyl-1,4-diazepan-5-one can be approached through several strategic routes, primarily involving the formation of the seven-membered ring through cyclization. A plausible and efficient method is the intramolecular cyclization of a linear precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of 7-Methyl-1,4-diazepan-5-one involves the reaction of ethyl 3-aminobutanoate with ethylenediamine, followed by an intramolecular cyclization.
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} Caption: Proposed synthetic pathway for 7-Methyl-1,4-diazepan-5-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-aminoethyl)-3-aminobutanamide
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In a round-bottom flask, combine ethyl 3-aminobutanoate (1 equivalent) and ethylenediamine (2 equivalents) in a suitable solvent such as methanol.
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Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-aminoethyl)-3-aminobutanamide. Purification can be achieved by column chromatography if necessary.
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Rationale: The use of excess ethylenediamine helps to drive the amidation reaction to completion and minimize the formation of side products. Methanol is a suitable polar solvent for both reactants.
Step 2: Intramolecular Cyclization to 7-Methyl-1,4-diazepan-5-one
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The crude or purified N-(2-aminoethyl)-3-aminobutanamide is heated at a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
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The cyclization reaction results in the formation of 7-Methyl-1,4-diazepan-5-one with the elimination of ammonia.
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The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
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Rationale: Thermal cyclization of amino amides is a common method for the formation of lactams. The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the terminal amine onto the amide carbonyl, followed by the elimination of ammonia.
Applications in Drug Discovery and Development
The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The methyl substitution at the 7-position introduces a chiral center, allowing for stereospecific interactions with biological receptors, which can lead to improved efficacy and reduced side effects of a drug.
The most prominent example of the application of a 7-methyl-1,4-diazepan-5-one derivative is in the synthesis of Suvorexant. The (R)-enantiomer serves as a critical chiral building block for constructing the core of this insomnia drug[1][2][3]. This highlights the importance of 7-Methyl-1,4-diazepan-5-one as a valuable intermediate for accessing complex and biologically active molecules. Further research into derivatives of this scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.
Conclusion
7-Methyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest due to its role as a key synthetic intermediate in the pharmaceutical industry. While detailed experimental data on the parent compound is limited, its structural features and the known biological activities of its derivatives underscore its potential in drug discovery. The synthetic pathways outlined in this guide provide a foundation for its preparation in a laboratory setting. Further research to fully characterize its physicochemical properties and explore its biological activity is warranted and could unveil new applications for this versatile molecular scaffold.
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